1-[(4-fluorophenyl)methyl]-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN5/c1-17(2)12-15-13(18(3)4)19(16-12)9-10-5-7-11(14)8-6-10/h5-8H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCALOYULMLXNDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)methyl]-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine typically involves multiple steps. One common method includes the reaction of 4-fluorobenzylamine with dimethylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and efficiency in production. Safety measures are also crucial due to the potential hazards associated with the chemicals involved .
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorophenyl)methyl]-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
1-[(4-fluorophenyl)methyl]-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs differ in substituents at positions 1, N3, and N3. These variations affect electronic, steric, and solubility properties:
Physicochemical Properties
Biological Activity
1-[(4-fluorophenyl)methyl]-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine is a synthetic compound belonging to the triazole class, which has garnered attention for its potential biological activities. This compound features a unique combination of functional groups that may contribute to its interaction with various biological targets. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is C13H18F N5, with a molecular weight of approximately 263.31 g/mol . The presence of the fluorobenzyl group and the tetramethyltriazole structure is significant in determining its biological properties.
Synthesis
The synthesis typically involves the reaction of 4-fluorobenzylamine with dimethylamine under controlled conditions to yield the desired product. This multi-step process requires precise temperature and solvent management to ensure high yield and purity .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole ring can modulate various biochemical pathways by inhibiting or activating target proteins. This mechanism is crucial for its potential use in therapeutic applications .
Antimicrobial Properties
Recent studies have indicated that triazole derivatives exhibit notable antimicrobial activities against both Gram-positive and Gram-negative bacteria. The compound's structural characteristics enhance its affinity for bacterial enzymes, leading to effective inhibition of bacterial growth .
Anti-inflammatory Effects
In vitro studies have evaluated the anti-inflammatory effects of triazole derivatives by measuring cytokine release in stimulated peripheral blood mononuclear cells (PBMCs). Compounds within this class have been shown to significantly reduce TNF-α production, indicating their potential as anti-inflammatory agents .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
